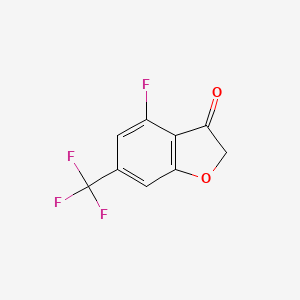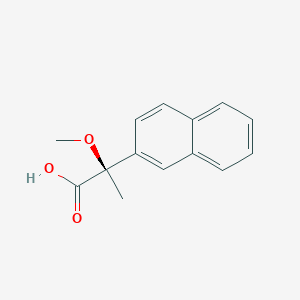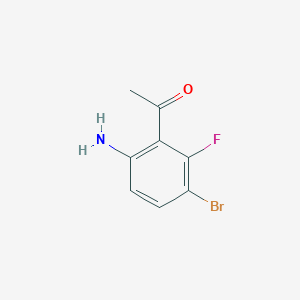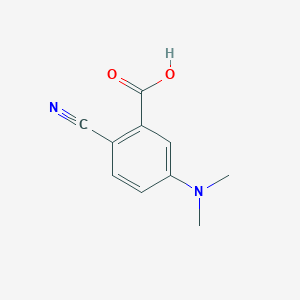
5-(Dimethylamino)-2-cyanobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)-2-cyanobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dimethylamino group and a cyano group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the cyanoacetylation of amines, where substituted aryl amines react with alkyl cyanoacetates under specific conditions . This reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity.
Industrial Production Methods: Industrial production of 5-(Dimethylamino)-2-cyanobenzoic acid may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Dimethylamino)-2-cyanobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dimethylamino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(Dimethylamino)-2-cyanobenzoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and other derivatives .
Biology: Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit pharmacological activities such as anti-inflammatory or anticancer properties .
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 5-(Dimethylamino)-2-cyanobenzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Dansyl chloride: A compound with a similar dimethylamino group, used in protein labeling and fluorescence studies.
3-Dimethylaminobenzoic acid: Another benzoic acid derivative with a dimethylamino group, used in the synthesis of lanthanide complexes.
Uniqueness: 5-(Dimethylamino)-2-cyanobenzoic acid is unique due to the presence of both dimethylamino and cyano groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
2-cyano-5-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-12(2)8-4-3-7(6-11)9(5-8)10(13)14/h3-5H,1-2H3,(H,13,14) |
Clé InChI |
XZSGYHFFYLEFSR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride](/img/structure/B12839918.png)
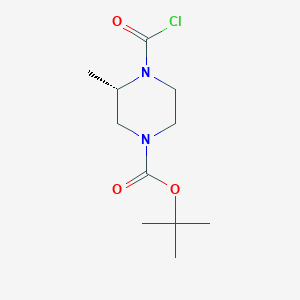
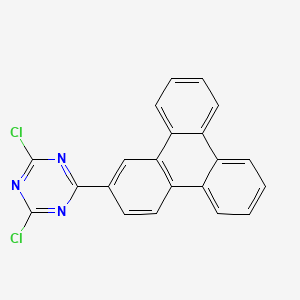

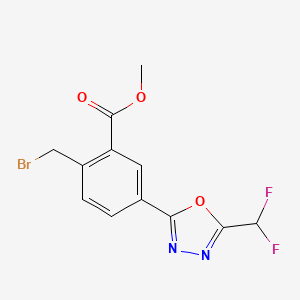
![2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B12839961.png)

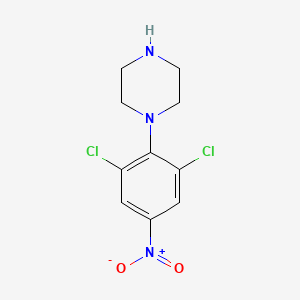
![(6R,7AR)-3-amino-8,8-dimethyltetrahydro-4h-3a,6-methanobenzo[d]oxazol-2(3h)-one hydrochloride](/img/structure/B12839977.png)
